molecular formula C12H9ClO4S B2825749 Methyl 2-chlorosulfonylnaphthalene-1-carboxylate CAS No. 60713-54-4

Methyl 2-chlorosulfonylnaphthalene-1-carboxylate

Cat. No. B2825749
CAS RN: 60713-54-4
M. Wt: 284.71
InChI Key: UVDCQQQGPORSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chlorosulfonylnaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 60713-54-4 . It is used extensively in scientific research due to its wide range of applications, including drug synthesis, material science, and organic chemistry.


Molecular Structure Analysis

The molecular weight of “this compound” is 284.72 . Its IUPAC name is methyl 2- (chlorosulfonyl)-1-naphthoate . The InChI Code is 1S/C12H9ClO4S/c1-17-12 (14)11-9-5-3-2-4-8 (9)6-7-10 (11)18 (13,15)16/h2-7H,1H3 .

Scientific Research Applications

Catalytic Applications

Green Synthesis Processes

Naphthalene derivatives, such as 2-methylnaphthalene, are used as precursors for synthesizing polyethylene naphthalene dicarboxylate (PEN), a material with significant industrial applications. The study by Jingjing Sun et al. (2022) demonstrates the use of acid-modified Hβ molecular sieves in the acylation of 2-methylnaphthalene, highlighting a green and environmentally friendly approach with good activity and simple post-treatment processes (Sun et al., 2022).

Catalytic Performance Enhancements

The catalytic performance of metal-modified beta zeolite catalysts in the methylation of 2-methylnaphthalene was investigated by Fatih Güleç et al. (2018), showing the potential for synthesizing commercially important chemicals like 2,6-dimethylnaphthalene, used in the production of polyethylene naphthalate (Güleç et al., 2018).

Synthetic Applications

Asymmetric Synthesis

A study on the asymmetric synthesis of axially chiral 1-(2′-methyl-3′-indenyl)naphthalenes via prototropic rearrangements showcases the intricate reactions possible with naphthalene derivatives, indicating the sophisticated chemical manipulations that could potentially involve methyl 2-chlorosulfonylnaphthalene-1-carboxylate for producing chiral molecules (Baker et al., 1998).

Anaerobic Degradation Studies

Research on the anaerobic degradation of naphthalene and its derivatives by sulfate-reducing cultures highlights the environmental aspect of naphthalene compound transformations, suggesting the potential for studying the biodegradability of various naphthalene sulfonates, including those related to this compound (Meckenstock et al., 2000).

Safety and Hazards

The safety data sheet (SDS) for “Methyl 2-chlorosulfonylnaphthalene-1-carboxylate” provides information about its potential hazards, handling, storage, and disposal procedures . For detailed safety information, it’s recommended to refer to the SDS provided by the manufacturer or supplier.

properties

IUPAC Name

methyl 2-chlorosulfonylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S/c1-17-12(14)11-9-5-3-2-4-8(9)6-7-10(11)18(13,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDCQQQGPORSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.